molecular formula C12H12NO3P B1205886 Diphenyl phosphoramidate CAS No. 2015-56-7

Diphenyl phosphoramidate

Cat. No. B1205886
CAS RN: 2015-56-7
M. Wt: 249.2 g/mol
InChI Key: QWMUDOFWQWBHFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl phosphoramidate involves the reaction of diphenyl phosphorochloridate with cyanamide in the presence of a base such as 1,4–dimethylpiperazine in THF at 50–55 °C, forming an intermediate that can be further reacted with various aromatic or heterocyclic amines to yield novel compounds (Subramanyam et al., 2013). Additionally, the Kresze reaction has been used to synthesize N-diphenylphosphinoylimines, showcasing the compound's versatility in organic synthesis (Lauzon et al., 2005).

Molecular Structure Analysis

The molecular structure of diphenyl phosphoramidate derivatives has been elucidated through various synthetic approaches, highlighting the compound's ability to form robust molecular assemblies in solid-state structures. Investigations into halogen-substituted phosphoramidates have revealed insights into their molecular assembly, showing that N-H...O hydrogen bonds are primary building blocks with ancillary interactions such as C-H...O, C-H...π, and halogen bonding playing significant roles in crystalline arrangement (Hasija et al., 2022).

Chemical Reactions and Properties

Diphenyl phosphoramidate has been employed in a wide range of chemical reactions, including the synthesis of tetrazoles from aldoximes, demonstrating its utility as a reagent for the introduction of azide groups and subsequent cyclization to form heterocyclic compounds (Ishihara et al., 2016). It also serves as a 1, 3-dipole in reactions converting alkyl phenyl ketones to 2-phenylalkanoic acids, showcasing its versatility in organic transformations (Kawai et al., 1983).

Scientific Research Applications

Synthetic Applications

Diphenyl phosphoramidate and its derivatives have a wide range of applications in synthetic chemistry. Shioiri (2017) describes the use of diphenyl phosphorazidate (DPPA), a related compound, for peptide bond formation, macrolactamization, and other synthetic transformations such as phosphoramidation and carbamate synthesis (Shioiri, 2017). Similarly, Romanowska et al. (2011) developed a synthetic protocol for the preparation of nucleoside 5'-(N-aryl)phosphoramidate monoesters, demonstrating their potential as anti-HIV drugs (Romanowska et al., 2011).

Biological and Antiviral Activity

Subramanyam et al. (2013) synthesized novel diphenyl N-substituted carbamimidoyl phosphoramidate derivatives and tested them for antiviral activity against Tobacco mosaic virus (TMV), demonstrating good antiviral and antimicrobial activities (Subramanyam et al., 2013). Choy et al. (2006) used diphenyl phosphite, a related reagent, for generating 5′-nucleoside amino acid phosphoramidates, indicating its utility in nucleoside chemistry (Choy et al., 2006).

Synthesis of Diastereomerically Pure Compounds

Ross et al. (2011) demonstrated the synthesis of diastereomerically pure nucleotide phosphoramidates, which are important in the development of antiviral drugs. This research highlights the role of diphenyl phosphoramidate derivatives in pharmaceutical research (Ross et al., 2011).

Safety And Hazards

Diphenyl phosphoramidate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray. After handling, skin should be washed thoroughly. It should be used only outdoors or in a well-ventilated area .

Future Directions

Diphenyl phosphoramidate has potential applications in the field of medicine and biology. It can be used for the synthesis of various biologically active compounds . Activity-based protein profiling has the potential to address functional aspects of serine proteases in the immune system and future efforts may bring translation into clinical application .

properties

IUPAC Name

[amino(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMUDOFWQWBHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073284
Record name Phosphoramidic acid, diphenyl ester
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Molecular Weight

249.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl phosphoramidate

CAS RN

2015-56-7
Record name Phosphoramidic acid, diphenyl ester
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Record name Amidophosphoric acid, diphenyl ester
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Record name Diphenyl phosphoramidate
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Record name Phosphoramidic acid, diphenyl ester
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Record name Diphenyl phosphoramidate
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Record name Diphenyl phosphoramidate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
C Shimasaki, Y Mutou, E Tsukurimichi… - Bulletin of the Chemical …, 1990 - journal.csj.jp
… Thermal decomposition of diphenyl phosphoramidate (I) and phenyl phosphordiamidate (2) was investigated by DTA-TG, IR, H NMR, ?P NMR, mass spectroscopy, and TG-GC/MS. The …
Number of citations: 13 www.journal.csj.jp
K Gholivand, M Hosseini, AAE Valmoozi… - …, 2017 - pubs.rsc.org
Herein, we report on the synthesis of a novel bisphosphoramidate compound (LOPhAn), (C6H5O)(C6H5NH)P(O)NC4H8N(O)P(OC6H5)(NHC6H5), with two polymorphic (I and III) and …
Number of citations: 19 pubs.rsc.org
Y KOBAYASHI, T KOIZUMI, E YOSHII - … and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
… hydrolyzed by 50/0 H2SO4—MeOI—l to afford diphenyl phosphoramidate (4) in 50% yield. … Diphenyl Phosphoramidate (4) by Hydrolysis of 3 A solution of 56 mg of the amino acetal 3 in …
Number of citations: 18 www.jstage.jst.go.jp
T Shioiri - TCI MAIL, 2007 - researchgate.net
More than thirty years have already elapsed since we introduced diphenyl phosphorazidate (diphenylphosphoryl azide, DPPA,(PhO) 2P (O) N3) as a reagent for organic synthesis in …
Number of citations: 21 www.researchgate.net
HE BAUMGARTEN, RE ALLEN - The Journal of Organic …, 1961 - ACS Publications
In an earlier paper3 in this series it was shown that the pyrolysis at 350-400 of dimethylN-alkylphosphoramidates gave in most instances mixtures of olefin and the tertiary amine formed …
Number of citations: 3 pubs.acs.org
J Hes, MP Mertes - The Journal of Organic Chemistry, 1974 - ACS Publications
A procedure for the preparation of S'-nucleotides is described. 5'-Phosphates of adenosine, cytidine, uridine, guanosine, and thymidine were prepared directly from unprotected …
Number of citations: 25 pubs.acs.org
BJ Li, RD Simard, AM Beauchemin - Chemical Communications, 2017 - pubs.rsc.org
… While N-benzyl diphenyl phosphoramidate (1s) could be converted to the desired product 2s in … Finally, the simplest diphenyl phosphoramidate (1ab) performed well in this reaction, and …
Number of citations: 16 pubs.rsc.org
EJ Sampson, J Fedor, PA Benkovic… - The Journal of Organic …, 1973 - ACS Publications
… The monopotassium salt of 0-(phenyl)phosphoramidate (I) was prepared from the diphenyl phosphoramidate precursor [NH2P03(C6H5)2] by the method of Stokes,8 uv …
Number of citations: 24 pubs.acs.org
EN Walsh - Journal of the American Chemical Society, 1959 - ACS Publications
… Diphenyl phosphonate reacts with ammonia in the presence ofcarbon tetrachloride3 to yield diphenyl phosphoramidate. The action of alcohol and triethylamine on a solution of …
Number of citations: 120 pubs.acs.org
C Shimasaki, Y Muto, N Takashima… - Journal of analytical and …, 1992 - Elsevier
… of IR, 1H and 31p NMR and TG-GC/MS confirmed that this weight loss could be attributed to the cleavage of the PN bond accompanying the formation of diphenyl phosphoramidate (2) …
Number of citations: 8 www.sciencedirect.com

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